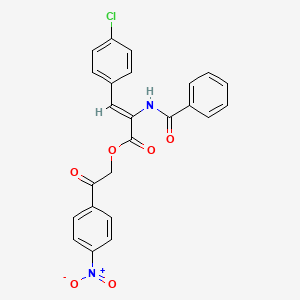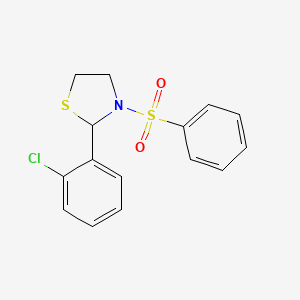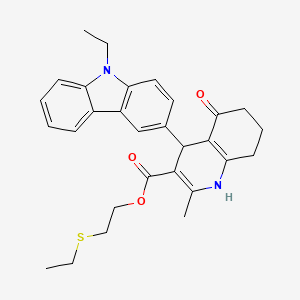
2-(4-nitrophenyl)-2-oxoethyl (2Z)-2-(benzoylamino)-3-(4-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 3CLpro-IN-7 is a compound designed to inhibit the activity of the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication and transcription processes, making it a significant target for antiviral drug development. The inhibition of 3CLpro can effectively block the replication of the virus, thereby reducing the viral load in infected individuals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance the binding affinity to the 3CLpro enzyme.
- Purification and characterization of the final compound using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of SARS-CoV-2 3CLpro-IN-7 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.
化学反応の分析
Types of Reactions: SARS-CoV-2 3CLpro-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
SARS-CoV-2 3CLpro-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the 3CLpro enzyme, as well as to develop new synthetic methodologies for protease inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of 3CLpro in viral replication and to identify potential resistance mechanisms.
Medicine: Utilized in preclinical and clinical trials to evaluate its efficacy and safety as an antiviral drug for treating COVID-19.
Industry: Applied in the pharmaceutical industry for the development of new antiviral therapies and in the biotechnology sector for the production of diagnostic tools and reagents.
作用機序
SARS-CoV-2 3CLpro-IN-7 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of viral polyproteins into functional proteins, which are essential for viral replication and transcription. The molecular targets of SARS-CoV-2 3CLpro-IN-7 include the catalytic residues of the 3CLpro enzyme, such as cysteine and histidine, which are involved in the proteolytic process.
類似化合物との比較
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for the treatment of COVID-19.
Ensitrelvir: Another 3CLpro inhibitor, approved in Japan for COVID-19 treatment.
WU-04: A non-covalent inhibitor of 3CLpro, currently in clinical trials.
Comparison: SARS-CoV-2 3CLpro-IN-7 is unique in its binding mode and chemical structure compared to other 3CLpro inhibitors. While nirmatrelvir and ensitrelvir form covalent bonds with the enzyme, SARS-CoV-2 3CLpro-IN-7 binds non-covalently, which may reduce the risk of resistance development. Additionally, its distinct chemical structure allows for different interactions with the enzyme, potentially offering advantages in terms of potency and selectivity.
特性
分子式 |
C24H17ClN2O6 |
|---|---|
分子量 |
464.9 g/mol |
IUPAC名 |
[2-(4-nitrophenyl)-2-oxoethyl] (Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H17ClN2O6/c25-19-10-6-16(7-11-19)14-21(26-23(29)18-4-2-1-3-5-18)24(30)33-15-22(28)17-8-12-20(13-9-17)27(31)32/h1-14H,15H2,(H,26,29)/b21-14- |
InChIキー |
BFCXRRSXOTYUIA-STZFKDTASA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-methyl-2-(methylamino)-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11661770.png)

![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)
![dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661781.png)

![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11661799.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661812.png)
![N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B11661813.png)

![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11661834.png)

![2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11661840.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
